4-Hydroxy-9-fluorenone
Overview
Description
4-Hydroxy-9-fluorenone is a chemical compound with the formula C13H8O2 and a molecular weight of 196.2014 . It is also known by other names such as Fluoren-9-one, 4-hydroxy-, and 9H-Fluoren-9-one, 4-hydroxy- .
Synthesis Analysis
The synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, a compound related to this compound, has been achieved through the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The degradation of fluorene, a compound related to this compound, has been studied in the Pseudomonas sp. SMT-1 strain . The identified intermediates were 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.2014 . More detailed properties are not available in the search results.Scientific Research Applications
Environmental Biodegradation
4-Hydroxy-9-fluorenone has been identified as a metabolite in the degradation of fluorene by various microorganisms. For instance, Arthrobacter sp. strain F101 and Pseudomonas sp. strain F274 have been found to produce this compound during the biodegradation of fluorene, a polycyclic hydrocarbon. This suggests a role for this compound in environmental bioremediation processes (Casellas et al., 1997); (Grifoll et al., 1994).
Electronics and Material Science
In the field of electronics, this compound derivatives have been used in organic two-layer diodes. For example, a study involving 9-fluorenone derivatives in poly (3-methylthiophene) film showcased their potential in controlling electron transfer directions in organic diodes, demonstrating their application in advanced electronic devices (Uehara et al., 1995).
Chemistry and Catalysis
The compound has also been investigated in the context of catalysis and organic reactions. In a study, 9-fluorenone, a closely related compound, was used as a metal-free photocatalyst for the oxidation of alcohols under visible light, highlighting its potential in green chemistry applications (Schilling et al., 2018).
Pharmaceutical and Health Research
In health research, derivatives of this compound have been explored for their cytotoxic properties. For example, 1,4,5-trihydroxy-7-methoxy-9H-fluoren-9-one, a compound related to this compound, was isolated from Dendrobium chrysotoxum and found to exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Chen et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-9-fluorenone is the 4921 dioxygenase enzyme . This enzyme is involved in the degradation of fluorene, a harmful organic toxicant .
Mode of Action
This compound interacts with its target, the 4921 dioxygenase enzyme, by serving as a substrate . The enzyme catalyzes the degradation of fluorene, leading to the formation of various intermediates .
Biochemical Pathways
The degradation of fluorene by the 4921 dioxygenase enzyme involves several biochemical pathways . The identified intermediates from these pathways include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates are formed as a result of the enzyme’s action on this compound .
Pharmacokinetics
It has an apparent Km value of 25.99 µM min −1 and a Vmax value of 0.77 U mg −1 . These values provide some insight into the enzyme’s affinity for its substrate and its maximum rate of reaction, respectively .
Result of Action
The action of this compound on the 4921 dioxygenase enzyme results in the degradation of fluorene . This degradation process leads to the formation of various intermediates, which are part of the biochemical pathways involved in fluorene degradation .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the activity of the 4921 dioxygenase enzyme is most active at a pH of 7.5 and a temperature of 25 °C . Additionally, the presence of certain metal salts can inhibit the enzyme’s activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Hydroxy-9-fluorenone interacts with various enzymes and proteins in biochemical reactions. For instance, it is a key intermediate in the degradation of fluorene by the Pseudomonas sp. SMT-1 strain . The identified intermediates in this process include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . The fluorene-degrading 4921 dioxygenase gene from the SMT-1 strain plays a crucial role in this process .
Cellular Effects
It is known that the degradation of fluorene, which involves this compound as an intermediate, can have significant effects on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as the 4921 dioxygenase in the degradation of fluorene . This enzyme catalyzes the conversion of fluorene to 9-fluorenol, which is then dehydrogenated to this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of fluorene degradation . This pathway includes interactions with enzymes such as the 4921 dioxygenase .
Properties
IUPAC Name |
4-hydroxyfluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKIIAMQWXVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173610 | |
Record name | Fluoren-9-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-00-1 | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1986-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoren-9-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXY-9-FLUORENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET9DO70BWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies on the accumulation of 4-hydroxy-9-fluorenone during biodegradation?
A2: Yes, research has shown that certain fungal species, like Pleurotus ostreatus, can lead to the accumulation of this compound in soil during fluorene degradation. [] This accumulation suggests that further degradation of this particular metabolite might be a limiting step for this organism, potentially hindering the complete bioremediation of fluorene-contaminated environments. [] In contrast, other fungal species like Antrodia vaillantii did not show accumulation of this metabolite under similar conditions. []
Q2: Does the presence of heavy metals impact the biodegradation of fluorene and the formation of this compound?
A3: Studies investigating the impact of heavy metals on fluorene degradation by Sphingobacterium sp. KM-02 have shown that heavy metals like cadmium, copper, zinc, and lead, even at relatively low concentrations (10 mg/L), can negatively affect both the growth of the bacterium and its ability to degrade fluorene. [] While the study identified this compound as a metabolite, it did not specifically investigate the impact of heavy metals on the formation and further degradation of this specific metabolite. [] Further research is needed to understand the specific effects of heavy metal contamination on the complete degradation pathway of fluorene, including the fate of this compound.
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